molecular formula C15H20N4OS B10928312 1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea

1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea

Cat. No.: B10928312
M. Wt: 304.4 g/mol
InChI Key: SUAALGQVZLCJFD-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea typically involves the reaction of 1-(3-methoxypropyl)thiourea with 4-(1H-pyrazol-1-yl)benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-(3-Methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiourea-based inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiourea moiety is crucial for its inhibitory activity, as it can form hydrogen bonds and other interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

    1-(3-Methoxypropyl)-3-phenylthiourea: Similar structure but lacks the pyrazolyl group.

    1-(3-Methoxypropyl)-3-(4-methylbenzyl)thiourea: Similar structure with a methyl group on the benzyl ring instead of the pyrazolyl group.

    1-(3-Methoxypropyl)-3-(4-chlorobenzyl)thiourea: Similar structure with a chlorine atom on the benzyl ring instead of the pyrazolyl group.

Uniqueness: 1-(3-Methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-[(4-pyrazol-1-ylphenyl)methyl]thiourea

InChI

InChI=1S/C15H20N4OS/c1-20-11-3-8-16-15(21)17-12-13-4-6-14(7-5-13)19-10-2-9-18-19/h2,4-7,9-10H,3,8,11-12H2,1H3,(H2,16,17,21)

InChI Key

SUAALGQVZLCJFD-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NCC1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

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